molecular formula C14H8F4O B1296773 2-Fluoro-4-(trifluoromethyl)benzophenone CAS No. 207974-08-1

2-Fluoro-4-(trifluoromethyl)benzophenone

Cat. No.: B1296773
CAS No.: 207974-08-1
M. Wt: 268.21 g/mol
InChI Key: VXVJVWCUWZLUIJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . This compound is known for its unique structural features, which include a benzophenone core substituted with fluoro and trifluoromethyl groups.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzophenone typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzoic acid with appropriate reagents under controlled conditions. One common method includes the use of diphenylmethanol, N-bromosuccinimide (NBS), and potassium acetate (KOAc) in a solvent mixture of water and dichloromethane (CH2Cl2). The reaction is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzophenone involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .

Comparison with Similar Compounds

2-Fluoro-4-(trifluoromethyl)benzophenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzophenone core, which provides distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-8-10(14(16,17)18)6-7-11(12)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVJVWCUWZLUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341045
Record name 2-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-08-1
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-08-1
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